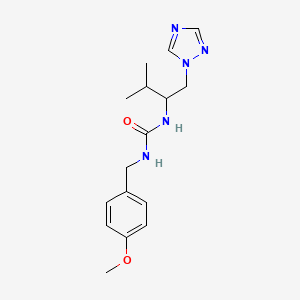

1-(4-methoxybenzyl)-3-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)urea

Description

The compound 1-(4-methoxybenzyl)-3-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)urea belongs to the urea class of heterocyclic molecules, characterized by a central urea scaffold (-NH-C(=O)-NH-) flanked by two substituents: a 4-methoxybenzyl group and a 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl moiety. The 1,2,4-triazole ring is a critical pharmacophore known for its role in antifungal and pesticidal activities, as seen in compounds like triadimefon ().

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-12(2)15(9-21-11-17-10-19-21)20-16(22)18-8-13-4-6-14(23-3)7-5-13/h4-7,10-12,15H,8-9H2,1-3H3,(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPNDRKIIHOFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of the core structure of a variety of important biomolecules, including nucleic acids and cofactors like vitamin B12.

Triazoles

, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings. Triazoles are known to exhibit a wide range of biological activities and are commonly used in medicinal chemistry. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.

Biological Activity

The compound 1-(4-methoxybenzyl)-3-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₄N₄O₂

- Molecular Weight : 336.42 g/mol

The compound features a urea linkage, a methoxybenzyl group, and a triazole moiety, which are known to influence its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds containing triazole and urea functionalities. For instance:

- Mechanism of Action : Compounds with triazole rings have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the triazole moiety enhances interaction with cellular targets involved in cancer progression. A study demonstrated that similar triazole-containing compounds exhibited significant cytotoxic effects against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines through apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The triazole group is also associated with antimicrobial properties. Research indicates that derivatives of triazole can exhibit antifungal and antibacterial activities by disrupting fungal cell membrane integrity and inhibiting key metabolic pathways.

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes involved in various biological processes. For example:

- Carbonic Anhydrase Inhibition : Some triazole derivatives have been identified as effective inhibitors of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The activity is attributed to the ability of the triazole nitrogen to coordinate with the zinc ion present in the enzyme's active site .

Study 1: Anticancer Activity Evaluation

In a comparative study involving several triazole derivatives, it was found that compounds similar to This compound exhibited IC50 values in the micromolar range against MCF-7 cells. The study highlighted structural modifications that enhanced potency, emphasizing the role of the methoxy group in increasing lipophilicity and cellular uptake .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various triazole derivatives against clinical strains of fungi and bacteria. The results indicated that compounds with similar structural motifs displayed significant inhibitory effects, suggesting that This compound could be a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 cells | |

| Antimicrobial | Inhibition of fungal growth | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Triazole Ring | Enhances anticancer potency |

| Methoxy Group | Increases lipophilicity |

| Urea Linkage | Potential enzyme inhibition |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related urea derivatives, focusing on substituents, molecular weight, and biological activity:

Key Observations

Substituent Impact on Activity: The 1,2,4-triazole moiety is a common feature in antifungal agents (e.g., triadimefon, WHO-listed compound). Methoxybenzyl groups () enhance lipophilicity compared to chlorophenoxy (triadimefon) or difluorophenyl (WHO compound) groups, which may influence tissue distribution. Branched alkyl chains (e.g., 3-methylbutan-2-yl) in the target compound could reduce metabolic degradation compared to linear chains in analogues like the oxadiazole derivative ().

Synthetic Routes: The target compound’s synthesis likely involves coupling a 4-methoxybenzyl isocyanate with a triazole-containing amine, analogous to methods in (urea formation via carbamate intermediates). In contrast, triadimefon is synthesized via nucleophilic substitution of chlorophenoxy groups with triazole ().

Biological Activity :

- Triazole-containing ureas (e.g., the WHO antifungal agent) exhibit activity by inhibiting fungal cytochrome P450 enzymes (e.g., CYP51).

- The oxadiazole analogue () lacks reported activity, suggesting that the triazole ring is critical for target binding.

Research Findings and Gaps

- Antifungal Potential: The target compound’s structural similarity to WHO-listed antifungals () and triadimefon () supports further in vitro testing against Candida or Aspergillus species.

- Pesticidal Applications : Urea derivatives with triazole groups are underutilized in agriculture compared to triazole ketones (e.g., triadimefon).

- Data Gaps : Physical properties (e.g., solubility, logP) and in vivo efficacy data for the target compound are absent in available literature.

Q & A

Q. Advanced

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). For example, the methoxybenzyl protons resonate at δ 3.8–4.1 ppm, while triazole protons appear at δ 8.1–8.3 ppm. Contradictions in splitting patterns may arise from rotational isomerism; variable-temperature NMR (VT-NMR) at −20°C can resolve this .

- IR spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹). Overlapping peaks require deconvolution software (e.g., OMNIC) .

How does the presence of the 1H-1,2,4-triazole moiety influence the compound’s biological activity, and what assays are suitable for evaluating its antifungal potential?

Advanced

The triazole group enhances antifungal activity by inhibiting cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Recommended assays:

- In vitro MIC testing : Against Candida albicans and Aspergillus fumigatus using CLSI M27/M38 guidelines.

- Enzyme inhibition assays : Recombinant CYP51 activity measured via UV-Vis spectroscopy (Δ absorbance at 450 nm for lanosterol conversion) .

- Solubility optimization : Poor aqueous solubility (common in triazoles) may require solid dispersion techniques with PVP or HPMC .

What computational methods can predict the compound’s binding affinity to target proteins, and how should discrepancies between in silico and experimental results be addressed?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with CYP51 crystal structures (PDB: 5TZ1). Focus on hydrogen bonds between the triazole N3 and heme iron.

- MD simulations : GROMACS or AMBER to assess binding stability (≥50 ns trajectories).

- Data contradictions : If in vitro activity contradicts docking scores, re-evaluate protonation states (e.g., triazole tautomerism) or solvation effects .

How can researchers design stability studies to identify degradation pathways under varying pH and temperature conditions?

Q. Advanced

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40–60°C for 24–72 hours.

- Analytical tools : HPLC-MS/MS to detect degradation products (e.g., hydrolysis of the urea bond at pH >10 yields 4-methoxybenzylamine) .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C .

What strategies mitigate batch-to-batch variability during scale-up synthesis, and how can impurities be quantified?

Q. Advanced

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time.

- Impurity profiling : LC-HRMS identifies by-products (e.g., unreacted triazole or dimerized urea).

- QbD approach : Design space experiments (DoE) optimize parameters like stoichiometry (1.1:1 triazole:urea ratio) and mixing speed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.